molecular formula C15H20N2O3 B13513131 tert-Butyl (2-(4-(cyanomethyl)phenoxy)ethyl)carbamate

tert-Butyl (2-(4-(cyanomethyl)phenoxy)ethyl)carbamate

Cat. No.: B13513131
M. Wt: 276.33 g/mol
InChI Key: RPWQLWYRWDZSQY-UHFFFAOYSA-N
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Description

tert-Butyl (2-(4-(cyanomethyl)phenoxy)ethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenoxy group, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(4-(cyanomethyl)phenoxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(cyanomethyl)phenol in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Commonly used bases include potassium carbonate or sodium hydride.

    Solvent: Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed.

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(4-(cyanomethyl)phenoxy)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanomethyl group to an amine group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy group.

    Reduction: Amino derivatives of the cyanomethyl group.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

tert-Butyl (2-(4-(cyanomethyl)phenoxy)ethyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-(cyanomethyl)phenoxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with similar structural features.

    tert-Butyl (2-cyanoethyl)carbamate: Contains a cyanoethyl group instead of a cyanomethyl group.

    tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: Contains a bromo-chloro substituted phenoxy group.

Uniqueness

tert-Butyl (2-(4-(cyanomethyl)phenoxy)ethyl)carbamate is unique due to the presence of the cyanomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

tert-butyl N-[2-[4-(cyanomethyl)phenoxy]ethyl]carbamate

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(18)17-10-11-19-13-6-4-12(5-7-13)8-9-16/h4-7H,8,10-11H2,1-3H3,(H,17,18)

InChI Key

RPWQLWYRWDZSQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)CC#N

Origin of Product

United States

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